

# Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Fenvalerate-d6 quantification

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## Compound of Interest

Compound Name: Fenvalerate-d6

Cat. No.: B12390720

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## Application Note: A Robust LC-MS/MS Method for the Quantification of Fenvalerate-d6

### Introduction

Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests on food crops.[1] Due to its potential for human and environmental toxicity, regulatory agencies worldwide monitor its residue levels in food products.[1] Stable isotope-labeled internal standards, such as **Fenvalerate-d6**, are crucial for accurate and precise quantification of fenvalerate in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.[2]

This application note presents a sensitive and selective LC-MS/MS method for the quantification of **Fenvalerate-d6**. While **Fenvalerate-d6** is most commonly employed as an internal standard for the analysis of fenvalerate, this protocol details its direct quantification, which can be adapted for various research and drug development applications, including metabolic fate studies or as a primary analyte in specific experimental designs. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis.[3][4]

## Experimental Protocols

### 1. Reagents and Chemicals

- **Fenvalerate-d6** certified reference material
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent

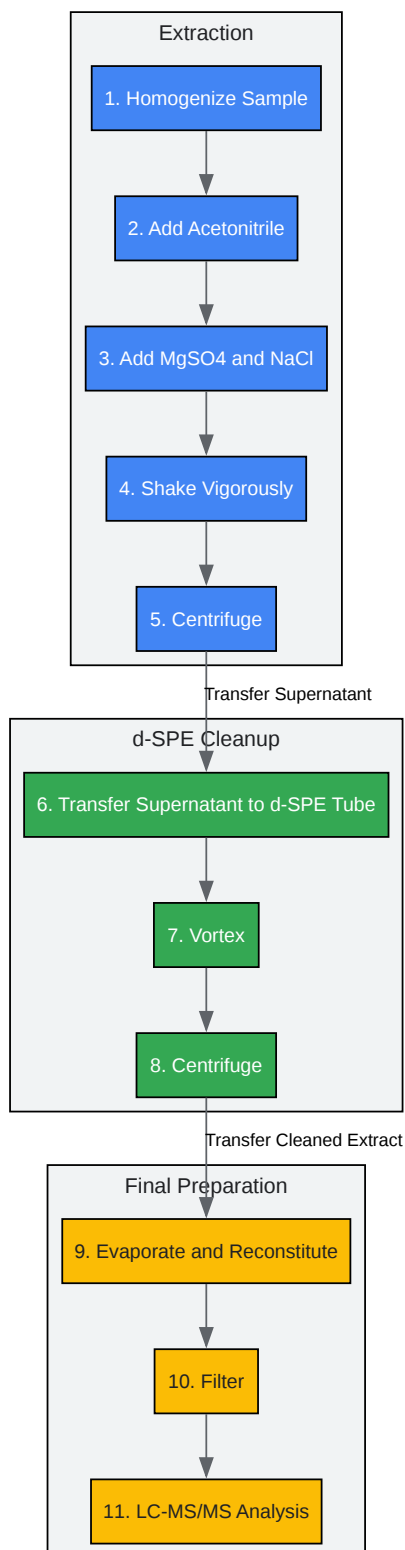
### 2. Sample Preparation (QuEChERS Method)

The following protocol is a general procedure for the extraction of **Fenvalerate-d6** from a solid matrix (e.g., fruit, vegetable, or cannabis flower).<sup>[5][6][7]</sup>

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, addition of water may be necessary prior to homogenization.<sup>[8]</sup>
- Extraction: Add 10 mL of acetonitrile to the sample tube.
- Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge at  $\geq 3000$  rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
  - Vortex for 1 minute.
  - Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.[\[6\]](#)
- Final Extract Preparation:
  - Transfer the cleaned supernatant to a new tube.
  - Evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable volume of the initial mobile phase.
  - Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## Sample Preparation Workflow for Fenvalerate-d6 Analysis

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Caption: A flowchart of the QuEChERS-based sample preparation protocol.

### 3. LC-MS/MS Analysis

The chromatographic separation is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent[9]
Column	ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[10]
Column Temperature	40 °C
Mobile Phase A	Water with 0.1% Formic Acid and 4 mM Ammonium Formate[11]
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	1.0 µL
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
MS System	Agilent 6470 Triple Quadrupole or equivalent[9]
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4000 V
Source Temperature	150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	600 °C[7]
Data Acquisition	Multiple Reaction Monitoring (MRM)

Table 1: LC-MS/MS Method Parameters.

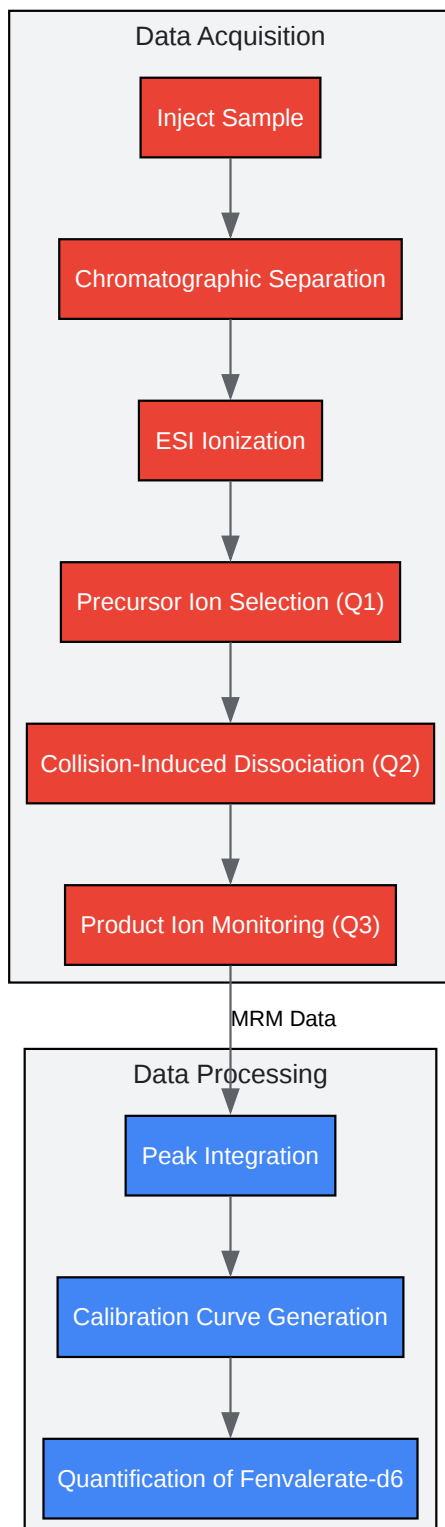
### 4. MRM Transitions

The following table outlines the optimized MRM transitions for **Fenvalerate-d6**. These transitions should be optimized on the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Fenvalerate-d6 (Quantifier)	426.2	167.1	80	10
Fenvalerate-d6 (Qualifier)	426.2	125.1	80	20

Table 2: MRM Transitions for **Fenvalerate-d6**.

## LC-MS/MS Data Acquisition and Processing Logic



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Caption: Logical workflow for LC-MS/MS data acquisition and processing.

## Results and Discussion

### Method Validation

The method was validated for linearity, limit of quantitation (LOQ), accuracy, and precision. Matrix-matched calibration standards were used to account for any matrix effects.[9]

Parameter	Result
Linearity Range	1 - 500 ng/mL[9]
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantitation (LLOQ)	1 ng/mL
Accuracy (% Recovery at 3 levels)	85 - 110%
Precision (%RSD at 3 levels)	< 10%

Table 3: Summary of Method Validation Results.

The linearity of the method was assessed by analyzing a series of matrix-matched calibration standards. The method demonstrated excellent linearity over the specified concentration range. [9] Acceptable accuracy and precision were achieved at low, medium, and high quality control (QC) concentrations.[9]

### Chromatography

The developed LC method provides good separation of **Fenvalerate-d6** from potential matrix interferences. Fenvalerate consists of two enantiomeric pairs, which can sometimes be partially resolved chromatographically, resulting in two closely eluting peaks.[1] The chromatographic conditions should be optimized to ensure consistent integration of the peak(s).

## Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of **Fenvalerate-d6**. The use of a modified QuEChERS sample preparation protocol allows for effective extraction and cleanup from complex matrices. The method is suitable for a variety of applications in research and drug development that require the accurate measurement of



**Fenvalerate-d6.** While presented here as a primary analyte, this method can be readily adapted to use **Fenvalerate-d6** as an internal standard for the quantification of fenvalerate.

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